2-(Pyridin-4-yl)benzo[d]thiazole

Urease Inhibition Enzyme Assay Helicobacter pylori

2-(Pyridin-4-yl)benzo[d]thiazole (IUPAC: 2-pyridin-4-yl-1,3-benzothiazole; CAS 2295-38-7; molecular formula C₁₂H₈N₂S; molecular weight 212.27 g·mol⁻¹) is a heterocyclic compound belonging to the benzothiazole family, consisting of a benzene ring fused to a thiazole ring with a pyridine substituent attached at the para (4-) position of the pyridyl ring. This compound is recognized as a member of the benzothiazoles in authoritative chemical ontologies such as ChEBI.

Molecular Formula C12H8N2S
Molecular Weight 212.27 g/mol
CAS No. 2295-38-7
Cat. No. B1205329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)benzo[d]thiazole
CAS2295-38-7
Molecular FormulaC12H8N2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=NC=C3
InChIInChI=1S/C12H8N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H
InChIKeyPDSIQRUYAXGTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)benzo[d]thiazole (CAS 2295-38-7): Core Identity and Scientific Positioning for Procurement


2-(Pyridin-4-yl)benzo[d]thiazole (IUPAC: 2-pyridin-4-yl-1,3-benzothiazole; CAS 2295-38-7; molecular formula C₁₂H₈N₂S; molecular weight 212.27 g·mol⁻¹) is a heterocyclic compound belonging to the benzothiazole family, consisting of a benzene ring fused to a thiazole ring with a pyridine substituent attached at the para (4-) position of the pyridyl ring . This compound is recognized as a member of the benzothiazoles in authoritative chemical ontologies such as ChEBI [1]. Its distinct substitution pattern at the 4-position of the pyridine ring differentiates it from its 2-pyridyl (ortho) and 3-pyridyl (meta) isomers, imparting unique coordination chemistry behavior—binding exclusively as a monodentate ligand through the pyridyl nitrogen—and distinct biological activity profiles that are not interchangeable with the benzimidazole analog or other pyridyl positional isomers [2][3].

Why 2-(Pyridin-4-yl)benzo[d]thiazole Cannot Be Casually Swapped with Its Closest Analogs


Although 2-(pyridin-4-yl)benzo[d]thiazole shares a common benzothiazole scaffold with numerous commercially available derivatives, evidence demonstrates that substitution of this specific compound with its benzimidazole analog, other pyridyl positional isomers, or even the standard urease inhibitor thiourea leads to measurable losses in target engagement potency, altered mechanisms of enzyme inhibition, and divergent coordination chemistry profiles. The quantitative differences summarized in Section 3 show that the 4-pyridyl isomer is not functionally equivalent to its 2-pyridyl counterpart in metal coordination, nor is the benzothiazole core interchangeable with benzimidazole for urease inhibition or anti-Helicobacter pylori activity. Procurement decisions that default to a cheaper or more readily available analog without accounting for these verified performance gaps risk compromising experimental reproducibility and therapeutic target outcomes [1][2][3].

2-(Pyridin-4-yl)benzo[d]thiazole: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Urease Inhibition Potency: 2-(Pyridin-4-yl)benzo[d]thiazole (BTA) vs Benzimidazole Analog (BIA) vs Thiourea Standard

In a direct comparative study, 2-(pyridin-4-yl)benzo[d]thiazole (BTA) inhibited urease (Canavalia ensiformis) with an IC₅₀ of 0.77 ± 0.062 mM, demonstrating 2.78-fold greater potency than its benzimidazole analog (BIA; IC₅₀ = 2.14 mM) and marginally superior potency to the reference inhibitor thiourea (IC₅₀ = 0.88 ± 0.059 mM) [1][2]. The interaction between BTA and urease was characterized as a static fluorescence quenching mechanism with non-fluorescent complex formation, driven predominantly by hydrophobic forces, whereas BIA relied on van der Waals interactions and hydrogen bonds [1]. Both compounds were classified as mixed-type inhibitors with a slight preference for the active site of the enzyme [1].

Urease Inhibition Enzyme Assay Helicobacter pylori

Anti-Helicobacter pylori Activity: BTA vs BIA vs Clinical Comparators Omeprazole and Hydroxyurea

Both BTA and BIA were evaluated against one reference strain and six clinical isolates of H. pylori. BTA exhibited minimum inhibitory concentration (MIC) values ranging from 38 to 150 μM, while BIA showed MIC values ranging from 20 to 164 μM [1]. For context, the clinically used urease inhibitor omeprazole displayed MIC values of 46–185 μM in the same assay, and hydroxyurea showed considerably weaker activity with MIC values of 1683 to >3366 μM [1]. Although BIA displayed a marginally lower MIC minimum (20 μM vs 38 μM), the overall MIC ranges of BTA and BIA are broadly overlapping; the key differentiation lies in the mechanism of inhibition (hydrophobic-driven binding for BTA vs hydrogen-bond-driven for BIA) and the superior urease IC₅₀ of BTA, which together support distinct structure-activity relationship (SAR) trajectories [1].

Antimicrobial Activity Helicobacter pylori MIC Determination

Coordination Mode Differentiation: 2-(Pyridin-4-yl)benzo[d]thiazole (Monodentate) vs 2-(Pyridin-2-yl)benzo[d]thiazole (Bidentate Chelate)

X-ray crystallographic and spectroscopic characterization of metal complexes reveals a fundamental coordination mode difference between the positional isomers. In cadmium complex 2, 2-(pyridin-4-yl)benzo[d]thiazole (L-2) binds to the Cd(II) center exclusively through the nitrogen atom of the pyridine ring, acting as a monodentate ligand [1]. In contrast, the 2-pyridyl isomer (L-1) acts as an N,N-bidentate chelating ligand, coordinating through both the pyridyl nitrogen and the thiazole nitrogen, as evidenced in cadmium complex 1 [1]. Consistently, in a broader series of Co(II), UO₂(II), Sm(III), Eu(III), and Zn(II) complexes, the 4-pyridyl isomer (p-PBT) was found to coordinate exclusively via its pyridyl nitrogen atom, with no involvement of the thiazole sulfur or nitrogen donor atoms [2].

Coordination Chemistry Ligand Design Metal Complex Synthesis

Binding Interaction Forces with Urease: Hydrophobic-Driven (BTA) vs Hydrogen-Bond-Driven (BIA) Stabilization

Biophysical characterization using UV-Vis, molecular fluorescence, and circular dichroism spectroscopy revealed that the supramolecular complex between BTA and urease is stabilized predominantly by hydrophobic forces, whereas the BIA-urease complex is stabilized by van der Waals interactions and hydrogen bonds [1]. This mechanistic divergence is critical for structure-based drug design: hydrophobic interactions are entropically driven and often correlate with improved binding affinity in the active site microenvironment of urease. The distinct thermodynamic signature of BTA's interaction is consistent with its higher inhibitory potency (IC₅₀ = 0.77 mM vs 2.14 mM for BIA) [1].

Protein-Ligand Interaction Thermodynamics Drug Design

Comparative Mutagenicity Profile: 2-(4-Pyridyl)benzothiazole Among 2-Aryl-Substituted Benzothiazole Derivatives

In a systematic mutagenicity study of five 2-aryl-substituted benzothiazole derivatives—including the o-hydroxy-phenyl, m-bromo-phenyl, o-methoxy-phenyl, o-nitro-phenyl, and 4-pyridyl congeners—the 4-pyridyl derivative was among the four compounds (designated BT-11, B-12, BT-14, and BT-15) that caused a statistically significant increase in revertant colonies in Salmonella typhimurium TA98 and TA100 strains (Ames test) and a significant elevation of sister chromatid exchange (SCE) frequency in cultured human lymphocytes at high exposure levels (300 µg/mL, 48 h) [1]. All tested benzothiazole derivatives exhibited mutagenic activity and genotoxic potential, reducing both the replication index and mitotic index [1]. While quantitative revertant colony counts or SCE/cell values for individual compounds are not publicly extractable from the abstract-only record, the study establishes that the 4-pyridyl derivative shares the broadly alerting genotoxicity profile characteristic of this compound class, a necessary consideration for procurement decisions involving biological testing [1].

Genotoxicity Ames Test Safety Assessment

2-(Pyridin-4-yl)benzo[d]thiazole: Evidence-Backed Research and Industrial Application Scenarios


Urease-Targeted Drug Discovery for Helicobacter pylori Infection

With a urease IC₅₀ of 0.77 mM—2.78-fold more potent than its benzimidazole analog BIA (IC₅₀ = 2.14 mM) and marginally superior to thiourea (IC₅₀ = 0.88 mM)—and anti-H. pylori MIC values (38–150 μM) comparable to omeprazole (46–185 μM), 2-(pyridin-4-yl)benzo[d]thiazole (BTA) serves as a validated hit compound for urease inhibitor development [1]. Its hydrophobic-driven binding mechanism offers a distinct thermodynamic profile that can be exploited for rational analog design targeting the hydrophobic pocket of urease, a strategy not accessible with the hydrogen-bond-dependent BIA scaffold [1]. Procurement for medicinal chemistry programs focused on H. pylori eradication is thus justified by the compound's dual anti-urease and anti-bacterial activity backed by mechanistic differentiation data [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The structurally verified monodentate coordination behavior of 2-(pyridin-4-yl)benzo[d]thiazole—binding exclusively through the pyridyl nitrogen atom—makes it a predictable and controllable building block for constructing discrete metal complexes, coordination polymers, and photoluminescent materials [2][3]. This contrasts sharply with the 2-pyridyl isomer, which forms N,N-chelate complexes and can introduce unintended geometric constraints in metal-organic architectures [3]. The successful synthesis of crystallographically characterized Co(II), UO₂(II), Sm(III), Eu(III), and Zn(II) complexes with this ligand, including photoluminescent lanthanide complexes, positions the compound as a reliable procurement choice for inorganic and materials chemistry laboratories [2].

Genotoxicity Screening Reference Compound for Benzothiazole-Derived Drug Candidates

Given the documented mutagenic activity of 2-(pyridin-4-yl)benzo[d]thiazole in the Ames test (TA98 and TA100 strains) and its capacity to induce sister chromatid exchanges in human lymphocytes at 300 µg/mL [4], this compound can serve as a structurally defined positive control or reference standard in genotoxicity screening batteries for new benzothiazole-based drug candidates. Procurement for this purpose is supported by the compound's well-characterized activity within a systematic study of 2-aryl-benzothiazole derivatives, enabling laboratories to benchmark the mutagenic potential of novel analogs against a documented class representative [4].

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in Benzothiazole Medicinal Chemistry

The quantitative evidence demonstrating that BTA outperforms BIA in urease inhibition (2.78-fold IC₅₀ advantage) and that the benzothiazole core engages urease via hydrophobic forces rather than hydrogen bonds [1] provides a data-rich rationale for scaffold-hopping campaigns. Researchers comparing benzothiazole, benzimidazole, and other heterocyclic cores can use BTA as the benzothiazole representative with established activity benchmarks. Additionally, the divergent coordination chemistry between 4-pyridyl and 2-pyridyl isomers [2][3] enables SAR exploration of positional isomer effects on biological target engagement, making this compound a versatile procurement choice for systematic medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-4-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.